molecular formula C26H31NO3S B287933 N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide

N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide

Katalognummer B287933
Molekulargewicht: 437.6 g/mol
InChI-Schlüssel: SCOLSLSJLUGQMW-VWLOTQADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase), which is involved in the regulation of B cell receptor signaling pathways.

Wirkmechanismus

N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide selectively binds to and inhibits the activity of BTK, a protein kinase that plays a critical role in the regulation of B cell receptor signaling pathways. By blocking BTK activity, N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide disrupts the downstream signaling cascades that promote cancer cell survival and proliferation. This leads to apoptosis and tumor cell death.
Biochemical and Physiological Effects:
N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide has been shown to have potent anti-tumor activity in preclinical studies. It induces apoptosis in cancer cells and inhibits the growth of tumors in animal models. In addition, N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide has been found to enhance the anti-tumor activity of other drugs, such as rituximab and lenalidomide.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide is its selectivity for BTK. This allows for more targeted inhibition of B cell receptor signaling pathways, which may reduce the risk of off-target effects. However, N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide has also been found to have limited efficacy in certain types of cancer, such as chronic lymphocytic leukemia. In addition, its safety profile and optimal dosing regimen have not yet been fully established.

Zukünftige Richtungen

There are several potential future directions for the development of N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide as a therapeutic agent. One area of research is the identification of biomarkers that can predict response to N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide treatment. This could help to identify patients who are most likely to benefit from the drug. Another area of research is the development of combination therapies that incorporate N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide with other drugs, such as immune checkpoint inhibitors, to enhance anti-tumor activity. Finally, further studies are needed to establish the safety and efficacy of N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide in clinical trials.

Synthesemethoden

The synthesis method of N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide involves several steps, starting with the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1-(diphenylmethyl)-2-methylpropan-1-ol in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride and sodium acetate to form the oxime. The final step involves the reaction of the oxime with phosphorus oxychloride to form N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit B cell receptor signaling pathways and induce apoptosis in cancer cells. In addition, N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide has been found to enhance the anti-tumor activity of other drugs, such as rituximab and lenalidomide.

Eigenschaften

Produktname

N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide

Molekularformel

C26H31NO3S

Molekulargewicht

437.6 g/mol

IUPAC-Name

N-[(2S)-1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C26H31NO3S/c1-18(2)25(27-31(29,30)24-20(4)16-19(3)17-21(24)5)26(28,22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-18,25,27-28H,1-5H3/t25-/m0/s1

InChI-Schlüssel

SCOLSLSJLUGQMW-VWLOTQADSA-N

Isomerische SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N[C@@H](C(C)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C(C)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

Kanonische SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C(C)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.